molecular formula C8H7NO5S B1302808 4-(Methylsulfonyl)-2-nitrobenzaldehyde CAS No. 849035-66-1

4-(Methylsulfonyl)-2-nitrobenzaldehyde

Cat. No.: B1302808
CAS No.: 849035-66-1
M. Wt: 229.21 g/mol
InChI Key: HUGPVFHLSSCVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfonyl)-2-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro group at the ortho position (C-2) and a methylsulfonyl group at the para position (C-4) relative to the aldehyde functional group (C-1). The methylsulfonyl group enhances the compound’s polarity and stability, while the nitro group contributes to its electrophilicity. Crystallographic studies of structurally related compounds, such as methyl 4-methylsulfonyl-2-nitrobenzoate, reveal a monoclinic crystal system (space group P21/c) with well-defined bond angles and lengths, underscoring the steric and electronic effects of these substituents .

Properties

IUPAC Name

4-methylsulfonyl-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5S/c1-15(13,14)7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGPVFHLSSCVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375514
Record name 4-(Methylsulfonyl)-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-66-1
Record name 4-(Methylsulfonyl)-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)-2-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)-2-nitrobenzaldehyde typically involves the nitration of 4-(Methylsulfonyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the nitration process. This method allows for better control over reaction parameters, leading to higher yields and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfonyl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrogen peroxide, and catalysts like vanadium pentoxide.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed:

    Oxidation: 4-(Methylsulfonyl)-2-nitrobenzoic acid.

    Reduction: 4-(Methylsulfonyl)-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-2-nitrobenzaldehyde involves its interaction with biological molecules through its nitro and aldehyde groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-Methoxy-2-nitrobenzaldehyde

This compound replaces the methylsulfonyl group with a methoxy group at C-4. The methoxy group is electron-donating, which reduces the electrophilicity of the aromatic ring compared to 4-(methylsulfonyl)-2-nitrobenzaldehyde. This substitution alters reactivity in nucleophilic aromatic substitution (NAS) reactions, as electron-withdrawing groups (e.g., methylsulfonyl) activate the ring toward NAS, while electron-donating groups (e.g., methoxy) deactivate it. Spectroscopic differences are also notable: the aldehyde proton in 4-methoxy-2-nitrobenzaldehyde exhibits a distinct $ ^1H $-NMR shift compared to its methylsulfonyl counterpart due to reduced deshielding effects .

Methyl 4-Methylsulfonyl-2-nitrobenzoate

This ester analog shares the methylsulfonyl and nitro substituents but replaces the aldehyde with a methyl ester group. The ester functional group reduces electrophilicity at the carbonyl carbon compared to the aldehyde, making it less reactive in condensation reactions (e.g., Knoevenagel or aldol reactions). However, it serves as a versatile intermediate in synthesizing bioactive derivatives, such as inhibitors of cyclooxygenase-2 (COX-2), where the methylsulfonyl group is critical for binding affinity .

Functional Group Substitutions and Reactivity

The methylsulfonyl group in this compound enhances the compound’s electrophilicity, directing further substitutions to specific positions on the aromatic ring. For example, in sulfone-containing compounds, the ortho position to a protonated amino group becomes more reactive due to increased electron deficiency, as observed in regioselective addition reactions involving sulfone nucleophiles . In contrast, methoxy-substituted analogs exhibit diminished reactivity in such contexts.

Data Table: Key Comparisons

Compound Substituents (Position) Functional Groups Reactivity Notes Biological Activity Insights References
This compound Methylsulfonyl (C-4), Nitro (C-2) Aldehyde, Sulfone, Nitro High electrophilicity; activates ring for NAS Precursor to bioactive derivatives
4-Methoxy-2-nitrobenzaldehyde Methoxy (C-4), Nitro (C-2) Aldehyde, Methoxy, Nitro Reduced electrophilicity; deactivates ring Limited data
Methyl 4-methylsulfonyl-2-nitrobenzoate Methylsulfonyl (C-4), Nitro (C-2) Ester, Sulfone, Nitro Lower carbonyl reactivity; used in synthesis COX-2 inhibitor derivatives
Imidazo[2,1-b]thiazole derivatives 4-(Methylsulfonyl)phenyl Imidazothiazole, Sulfone High enzyme inhibition (IC$_{50}$ ~1.2–1.6 μM) Anti-inflammatory applications

Biological Activity

4-(Methylsulfonyl)-2-nitrobenzaldehyde is a nitro-substituted aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methylsulfonyl group and a nitro group, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C8_8H9_9N2_2O4_4S
  • Molecular Weight : 215.24 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Apoptosis Induction : Studies suggest that it could induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against various pathogens.

Anticancer Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against non-small cell lung cancer (NSCLC) cells, showing an IC50_{50} value of approximately 12 µM, indicating potent activity compared to control treatments.

Cell LineIC50_{50} (µM)Mechanism
NSCLC12Apoptosis induction
MCF-7 (Breast Cancer)15Cell cycle arrest

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The compound's effectiveness was evaluated using standard disc diffusion methods.

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Salmonella enterica12

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study published in Cancer Research highlighted the use of this compound in combination with traditional chemotherapeutics. The results suggested enhanced efficacy and reduced side effects when used synergistically with cisplatin.
  • Case Study on Antimicrobial Properties :
    In a clinical trial assessing the effectiveness of this compound against drug-resistant bacterial infections, it was found to significantly inhibit growth in multi-drug resistant strains of Staphylococcus aureus, providing a promising avenue for further research into its therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfonyl)-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfonyl)-2-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.